2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone

Description

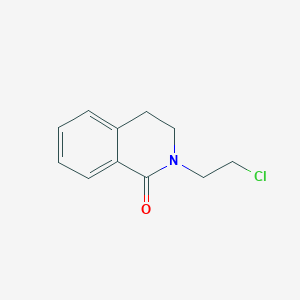

2-(2-Chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone is a synthetic heterocyclic compound characterized by a 3,4-dihydroisoquinolinone core substituted with a 2-chloroethyl group at position 2. The molecule’s structure combines a partially saturated isoquinolinone ring with a reactive chloroethyl side chain, which confers unique physicochemical and biological properties.

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H12ClNO |

|---|---|

Poids moléculaire |

209.67 g/mol |

Nom IUPAC |

2-(2-chloroethyl)-3,4-dihydroisoquinolin-1-one |

InChI |

InChI=1S/C11H12ClNO/c12-6-8-13-7-5-9-3-1-2-4-10(9)11(13)14/h1-4H,5-8H2 |

Clé InChI |

NTNZBFQMQVGECO-UHFFFAOYSA-N |

SMILES canonique |

C1CN(C(=O)C2=CC=CC=C21)CCCl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone typically involves the reaction of isoquinolinone with 2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor where the reactants are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide are used under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Agricultural Applications

The compound has been investigated for its efficacy as an agrochemical agent. A study focused on synthesizing derivatives of 3,4-dihydroisoquinolin-1(2H)-one, which includes the target compound, demonstrated significant antioomycete activity against the phytopathogen Pythium recalcitrans. Among the synthesized derivatives, one compound (I23) showed an EC50 value of 14 mM, outperforming the commercial fungicide hymexazol (37.7 mM). Furthermore, at a dose of 5.0 mg per pot, I23 achieved a preventive efficacy of 96.5% against the pathogen, indicating its potential as a bioactive agent in plant disease management .

Pharmaceutical Applications

In the pharmaceutical domain, compounds similar to 2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer’s. In vitro studies have shown promising results where certain derivatives exhibited IC50 values comparable to established inhibitors like donepezil . This suggests that modifications to the isoquinolinone structure could enhance therapeutic effectiveness.

Cosmetic Formulations

The compound's derivatives are also being explored in cosmetic formulations due to their potential skin benefits. Research indicates that various isoquinolinone derivatives can enhance skin hydration and stability in topical products. The formulation process involves rigorous testing for safety and efficacy before market release, ensuring that these compounds can be safely integrated into cosmetic products .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. This compound may also interact with DNA, leading to the formation of DNA adducts and subsequent cell cycle arrest or apoptosis.

Comparaison Avec Des Composés Similaires

The following analysis compares 2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone with structurally related compounds, focusing on substituent effects, pharmacological activity, environmental persistence, and synthetic methodologies.

Structural and Functional Group Comparisons

Key Observations :

- Chloroethyl vs. This may enhance covalent binding to biological targets but reduce solubility .

- Hydroxyphenyl Substitution: The hydroxyl group improves solubility and enables hydrogen bonding, which correlates with antitumor activity in studies of similar tetrahydroisoquinoline derivatives .

- Methyl Substituents: Simpler alkyl groups like methyl reduce steric hindrance, facilitating metabolic degradation (e.g., 3,4-dihydro-2-methyl-isoquinolinone is detected as a groundwater metabolite) .

Pharmacological Activity

- Glycoprotein IIb/IIIa Antagonists: Compounds with a 3,4-dihydroisoquinolinone core, such as L-734,217 analogs, show oral activity as platelet aggregation inhibitors. The chloroethyl group in the target compound may mimic the piperidinylethyl chain in L-734,217, suggesting similar receptor interactions .

- Antimicrobial and Antitumor Activity : Fluorinated and hydroxyphenyl-substituted derivatives exhibit antimicrobial and antitumor properties, likely due to enhanced membrane penetration or DNA intercalation . In contrast, the chloroethyl group’s reactivity may limit bioavailability but improve covalent target engagement.

- β3-Adrenergic Receptor Agonists: Tetrahydroquinolinone analogs with nitrogen heterocycles demonstrate agonist activity, highlighting the importance of substituent flexibility in receptor binding .

Environmental Persistence and Degradation

- Groundwater Contamination: 3,4-Dihydro-1(2H)-isoquinolinone derivatives are detected in tar oil-contaminated aquifers. While hydroxylated metabolites (e.g., 1(2H)-isoquinolinone) degrade rapidly, chloroethyl-substituted compounds may persist longer due to reduced microbial transformation .

- Sorption Behavior : Chloroethyl and chlorobenzyl derivatives show negligible sorption in groundwater, suggesting high mobility compared to methyl or hydroxylated analogs .

Activité Biologique

2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone is a compound of interest due to its potential biological activities, particularly in cancer treatment and neuropharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

The compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine-like ring. The presence of the chloroethyl group is significant for its biological activity, enhancing interactions with various biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various assays.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against A549 (lung), MCF-7 (breast), and HCT116 (colon) cancer cell lines. The results indicate that it has an IC50 value comparable to standard anticancer agents, suggesting significant growth inhibition:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| A549 | 10.74 ± 0.40 | Apoptosis induction |

| MCF-7 | 18.73 ± 0.88 | Apoptosis induction |

| HCT116 | Not specified | Not specified |

These findings suggest that the compound may induce apoptosis in cancer cells, a desirable mechanism for anticancer drugs .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Case Studies

Several case studies have highlighted the therapeutic potential of isoquinoline derivatives in treating conditions like Alzheimer's disease and various cancers.

Case Study: Anticancer Efficacy

In a study focusing on the anticancer properties of isoquinoline derivatives, it was found that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism involved apoptosis through mitochondrial pathways and activation of caspases. This case study underscores the importance of structural modifications in enhancing biological activity .

Case Study: Neuroprotective Effects

Another case study explored the neuroprotective effects of isoquinoline derivatives in models of Alzheimer's disease. The results indicated that these compounds could effectively inhibit cholinesterase enzymes, thereby increasing acetylcholine levels and improving cognitive function in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.